molecular formula C14H7F4N3O2 B1418254 3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-05-3

3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1418254
M. Wt: 325.22 g/mol
InChI Key: KJQDNNAUFYYHLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. For detailed synthesis procedures, it is recommended to refer to specialized literature or databases .


Molecular Structure Analysis

The molecular structure analysis of this compound is not provided in the search results. For a detailed molecular structure analysis, it is recommended to use specialized software or databases .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on the chemical reactions of this compound, it is recommended to refer to specialized literature or databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. For detailed information on the physical and chemical properties of this compound, it is recommended to refer to specialized literature or databases .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Synthesis and Biological Evaluation : 3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, and its derivatives have been studied for their antimicrobial and anticancer properties. For instance, certain 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated moderate to good antimicrobial effects against various pathogens (Bayrak et al., 2009). Additionally, the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents were studied. A particular compound in this series was identified as a novel apoptosis inducer through high-throughput screening assays, showing potential as an anticancer agent (Zhang et al., 2005).

Synthesis and Herbicidal Activity

Novel Synthesis and Agricultural Applications : A novel synthesis of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring was reported, showing moderate to high-level herbicidal activity against various weeds. This highlights the compound's potential use in agricultural settings (Tajik & Dadras, 2011).

Material Science and Electronics

Photophysical Properties and Organic Electronics : Studies have been conducted on the photophysical features of fluorine-containing Re(I) complexes and their electrospinning fibers, indicating their potential application in material science and electronics. For instance, the analysis of bulk and composite fibrous samples revealed that immobilization in a polymer matrix could enhance photoluminescence parameters, suggesting applications in organic light-emitting diodes (OLEDs) and other electronic devices (Lin et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. For detailed information on the safety and hazards of this compound, it is recommended to refer to specialized literature or databases .

Future Directions

The future directions for the research and application of this compound are not provided in the search results. For detailed information on the future directions of this compound, it is recommended to refer to specialized literature or databases .

properties

IUPAC Name

3-[4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-10-2-1-7(5-9(10)14(16,17)18)8-3-4-19-11(6-8)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQDNNAUFYYHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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